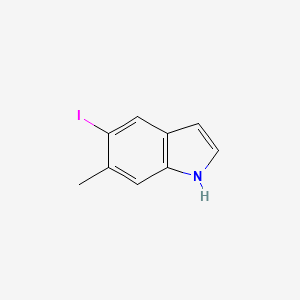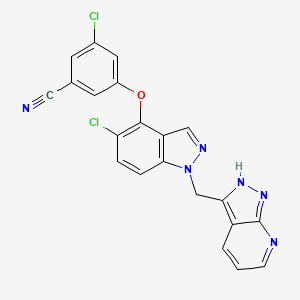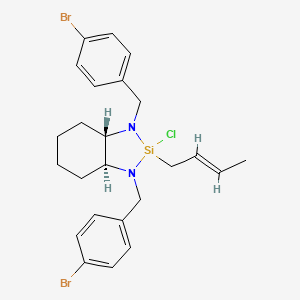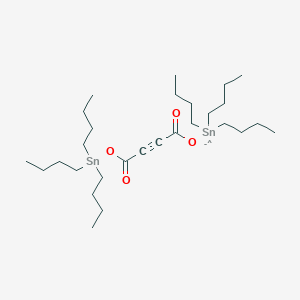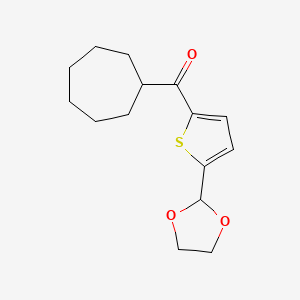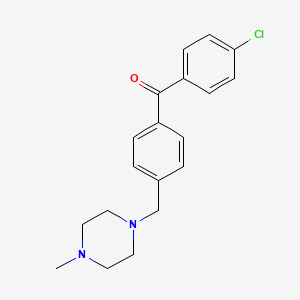
4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone
Vue d'ensemble
Description
4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the CAS Number: 898783-63-6 . It has a molecular weight of 328.84 and is a light yellow solid . The IUPAC name for this compound is (4-chlorophenyl) {4- [(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The molecular formula of 4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone is C19H21ClN2O . The InChI code is 1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3 . The canonical SMILES structure is CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 328.8 g/mol . It has a topological polar surface area of 23.6 Ų . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 328.1342410 g/mol .Applications De Recherche Scientifique
Environmental Detection and Analysis
4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone, as part of the benzophenone family, is utilized in environmental studies for the detection and quantification of UV filters in sediment and sewage sludge. Benzophenones are widely used as ultraviolet (UV) light filters in cosmetics and as stabilizers in various products. Their environmental presence, including in rivers and wastewater treatment plants, and potential estrogenic activity have prompted studies on their occurrence, profiles, and concentrations in different matrices. Analytical methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been developed to detect these compounds in environmental samples with high sensitivity and specificity (Zhang et al., 2011).
Analytical Method Development
The development of analytical methods for detecting benzophenone derivatives in consumer products is another application. For instance, the determination of benzophenone and 4-methylbenzophenone in breakfast cereals was described using ultrasonic extraction combined with gas chromatography-tandem mass spectrometry (GC-MS(n)). This method enables the detection of these compounds at very low concentrations, highlighting the importance of analytical techniques in ensuring food safety and consumer protection (Van Hoeck et al., 2010).
Transformation and Toxicity Studies
Research on the transformation pathways and toxicity variation of benzophenone derivatives, like 4-hydroxyl benzophenone in water treatment processes, provides valuable insights into their environmental impact. Studies involving chlorination disinfection processes have identified major transformation products and proposed mechanisms involving electrophilic chlorine substitution and oxidative breakage of the benzene ring. Such research underscores the potential ecological risks and the increase in acute toxicity associated with chlorination disinfection of benzophenones (Liu et al., 2016).
Photocatalytic Degradation
Investigations into the enhanced formation of chlorinated disinfection byproducts in UV/chlorine processes in the presence of benzophenones like benzophenone-4 have implications for water treatment and purification technologies. These studies help in understanding how benzophenones influence the transformation of other organics in water treatment environments, providing a basis for improving water purification methods to minimize the formation of disinfection byproducts (Lu et al., 2018).
Electrochemical Treatment
Research on electrochemical behavior and treatment methods for compounds like 4-chlorophenol at electrodes, including boron-doped diamond electrodes, offers insights into wastewater treatment applications. These studies explore the oxidation mechanisms and potential for complete mineralization of pollutants, contributing to the development of efficient and environmentally friendly wastewater treatment technologies (Rodrigo et al., 2001).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHIEOIRRNHHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642971 | |
| Record name | (4-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-63-6 | |
| Record name | (4-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



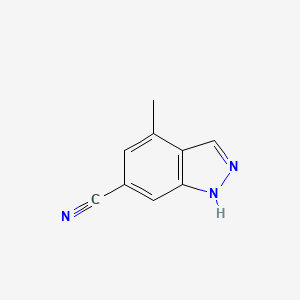
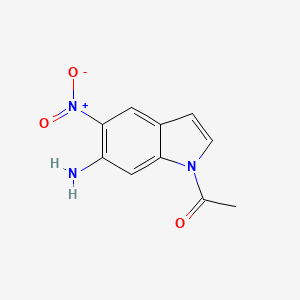
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1613798.png)

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613800.png)
